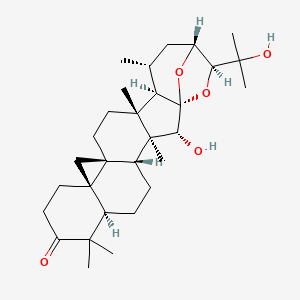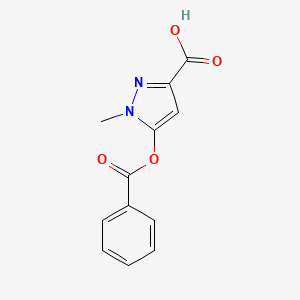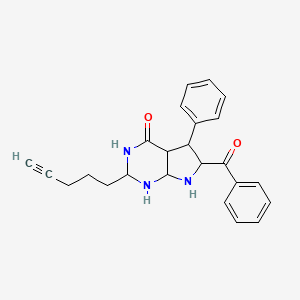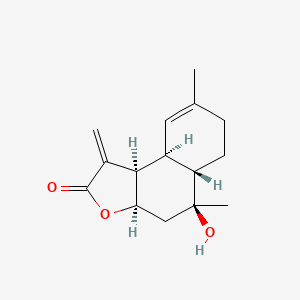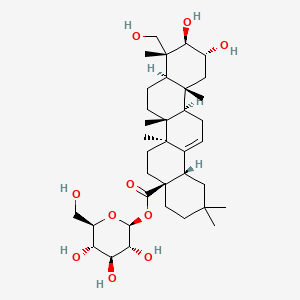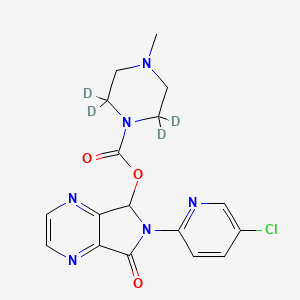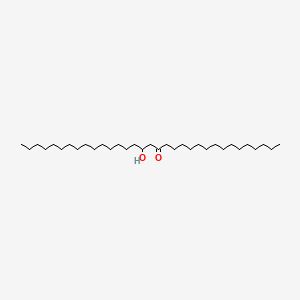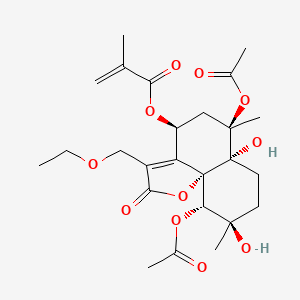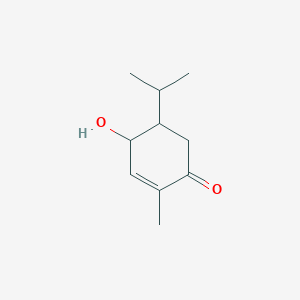
3-Hydroxy-p-menth-1-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-p-menth-1-en-6-one typically involves the hydroxylation of p-menthane derivatives. One common method is the biotransformation of limonene using microbial enzymes such as alcohol oxidases and alcohol dehydrogenases . This process involves the oxidation of limonene to produce this compound under controlled conditions of temperature and pH .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches using microorganisms. These methods are favored due to their efficiency, cost-effectiveness, and environmentally friendly nature. The use of whole-cell biocatalysts or isolated enzymes allows for the selective hydroxylation of p-menthane derivatives to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-p-menth-1-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include alcohol oxidases and aldehyde dehydrogenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
3-Hydroxy-p-menth-1-en-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Hydroxy-p-menth-1-en-6-one involves its interaction with various molecular targets and pathways. The compound undergoes enzymatic transformations, including hydroxylation and oxidation, mediated by enzymes such as monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases . These reactions result in the formation of biologically active metabolites that exert their effects through interactions with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Limonene: A monoterpene hydrocarbon that can be hydroxylated to form 3-Hydroxy-p-menth-1-en-6-one.
Perillyl Alcohol: A hydroxylated derivative of limonene with similar biological activities.
p-Menthane Derivatives: Various hydroxylated and oxidized derivatives of p-menthane exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern and the resulting biological activities. Its distinctive aroma and potential therapeutic applications make it a valuable compound for research and industrial applications .
Properties
CAS No. |
61570-82-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8,10,12H,5H2,1-3H3/t8-,10-/m0/s1 |
InChI Key |
ZFUJCNJIGDBFEP-WPRPVWTQSA-N |
SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](CC1=O)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1=O)C(C)C)O |
Appearance |
Oil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


